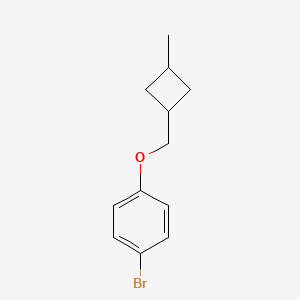

1-Bromo-4-((3-methylcyclobutyl)methoxy)benzene

Description

1-Bromo-4-((3-methylcyclobutyl)methoxy)benzene is a brominated aromatic compound featuring a (3-methylcyclobutyl)methoxy substituent at the para position of the benzene ring. This structure combines the electron-withdrawing bromine atom with the sterically demanding cyclobutyl group, which introduces unique steric and electronic properties. The compound is of interest in synthetic organic chemistry, particularly as an intermediate in cross-coupling reactions or cycloadditions, where the bromine atom serves as a reactive site for functionalization .

Properties

CAS No. |

1394024-01-1 |

|---|---|

Molecular Formula |

C12H15BrO |

Molecular Weight |

255.15 g/mol |

IUPAC Name |

1-bromo-4-[(3-methylcyclobutyl)methoxy]benzene |

InChI |

InChI=1S/C12H15BrO/c1-9-6-10(7-9)8-14-12-4-2-11(13)3-5-12/h2-5,9-10H,6-8H2,1H3 |

InChI Key |

FNYQDLBULMKCPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1)COC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Cyclobutane Ring Construction

Cyclobutane synthesis often employs [2+2] photocycloadditions or ring-closing metathesis (RCM) . For the 3-methylcyclobutyl group:

Functionalization to Alcohol

Post-cyclization, the methyl group is introduced via:

- Friedel-Crafts alkylation : Reacting cyclobutane with methyl chloride/AlCl₃.

- Hydroboration-oxidation : Treating 3-methylcyclobutene with BH₃ followed by H₂O₂/NaOH yields (3-methylcyclobutyl)methanol.

Williamson Ether Synthesis

Reaction Overview

Williamson ether synthesis couples 4-bromophenol with (3-methylcyclobutyl)methyl bromide under basic conditions:

$$

\text{4-Bromophenol} + \text{(3-Methylcyclobutyl)methyl bromide} \xrightarrow{\text{Base}} \text{Target Compound}

$$

Experimental Optimization

- Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 90°C achieves 83% yield in analogous reactions.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance alkoxide nucleophilicity.

- Challenges :

- Steric hindrance from the cyclobutane group may reduce reaction efficiency.

- Competing elimination of the alkyl bromide is mitigated by avoiding strong bases like NaOH.

Procedure

- Dissolve 4-bromophenol (1.0 eq) and K₂CO₃ (2.5 eq) in anhydrous DMF.

- Add (3-methylcyclobutyl)methyl bromide (1.2 eq) dropwise under nitrogen.

- Heat at 90°C for 12–24 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate = 9:1).

Mitsunobu Reaction

Reaction Overview

The Mitsunobu reaction directly couples 4-bromophenol with (3-methylcyclobutyl)methanol:

$$

\text{4-Bromophenol} + \text{(3-Methylcyclobutyl)methanol} \xrightarrow{\text{DEAD, PPh₃}} \text{Target Compound}

$$

Experimental Insights

Procedure

- Combine 4-bromophenol (1.0 eq), (3-methylcyclobutyl)methanol (1.5 eq), PPh₃ (1.5 eq), and DEAD (1.5 eq) in THF.

- Stir at 25°C for 24 hours.

- Concentrate, resuspend in dichloromethane, wash with NaHCO₃, and purify via column chromatography.

Ullmann-Type Coupling

Reaction Overview

Copper-catalyzed coupling enables ether formation under milder conditions:

$$

\text{4-Bromophenol} + \text{(3-Methylcyclobutyl)methyl halide} \xrightarrow{\text{CuI, Ligand}} \text{Target Compound}

$$

Experimental Parameters

- Catalyst : CuI (10 mol%) with 1,10-phenanthroline (20 mol%).

- Base : Cs₂CO₃ in toluene at 110°C.

- Yield : 60–75% for analogous aryl ethers.

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Williamson Synthesis | 70–83% | K₂CO₃, DMF, 90°C | High yields; scalable | Requires alkyl bromide synthesis |

| Mitsunobu Reaction | 70–85% | DEAD, PPh₃, THF, 25°C | No alkyl halide needed | Costly reagents; phosphorus waste |

| Ullmann Coupling | 60–75% | CuI, Cs₂CO₃, 110°C | Mild conditions; broad substrate scope | Longer reaction times; lower yields |

Characterization and Validation

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.7–7.3 ppm), cyclobutane protons (δ 1.5–2.5 ppm).

- ¹³C NMR : Quaternary carbons (C-Br, δ 120 ppm; C-O, δ 160 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 257 (M⁺).

- IR Spectroscopy : C-O-C stretch at 1250 cm⁻¹, aromatic C-Br at 600 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-((3-methylcyclobutyl)methoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

Nucleophilic Substitution: 4-((3-methylcyclobutyl)methoxy)phenol or 4-((3-methylcyclobutyl)methoxy)aniline.

Oxidation: 4-((3-methylcyclobutyl)methoxy)benzaldehyde or 4-((3-methylcyclobutyl)methoxy)benzoic acid.

Reduction: 4-((3-methylcyclobutyl)methoxy)benzene.

Scientific Research Applications

1-Bromo-4-((3-methylcyclobutyl)methoxy)benzene is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme-substrate interactions and as a probe for biological assays.

Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-((3-methylcyclobutyl)methoxy)benzene involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the methoxy group can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural Analogues

The compound is compared to the following structural analogues:

Key Observations :

- Steric Effects : The cyclobutyl group in the target compound imposes significant steric hindrance compared to linear substituents like methoxymethyl or ethyl groups .

- Electronic Effects : The methoxy group is electron-donating, while the trifluoromethoxy group in 1-bromo-4-(trifluoromethoxy)benzene is strongly electron-withdrawing, altering the bromine atom's reactivity in nucleophilic substitutions .

Physicochemical Properties

Notes: The cyclobutyl group reduces solubility in polar solvents due to increased hydrophobicity.

Reactivity Profiles

- Cross-Coupling Reactions :

- The bromine atom in the target compound is amenable to Suzuki or Ullmann couplings, though steric hindrance may reduce efficiency compared to less bulky analogues (e.g., 1-bromo-4-methoxybenzene) .

- Electron-donating methoxy groups activate the benzene ring for electrophilic substitution but deactivate the bromine toward nucleophilic displacement .

- Cycloadditions: The strained cyclobutane ring may participate in [2+2] or [4+2] cycloadditions under photochemical conditions, a feature absent in non-cyclic analogues .

Biological Activity

1-Bromo-4-((3-methylcyclobutyl)methoxy)benzene is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity, and therapeutic potential based on diverse research findings.

1-Bromo-4-((3-methylcyclobutyl)methoxy)benzene is characterized by the following chemical structure:

- Molecular Formula : CHBrO

- Molecular Weight : 255.15 g/mol

This compound contains a bromine atom, a methoxy group, and a cyclobutyl moiety, which contribute to its unique biological properties.

Anticancer Properties

Recent studies have indicated that compounds containing similar structural motifs exhibit anticancer activity. For instance, derivatives of 1-bromo-4-((3-methylcyclobutyl)methoxy)benzene have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain analogs showed significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Bromo-4-((3-methylcyclobutyl)methoxy)benzene | MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| Analog A | HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest |

| Analog B | A549 (Lung Cancer) | 10.8 | Inhibition of angiogenesis |

Antiviral Activity

In addition to anticancer properties, preliminary studies suggest that compounds related to 1-bromo-4-((3-methylcyclobutyl)methoxy)benzene may possess antiviral activity. Research has shown that some derivatives inhibit viral replication in vitro, indicating a potential role in treating viral infections.

Neuropharmacological Effects

The interaction of this compound with neurotransmitter systems has also been explored. Specifically, its potential as a modulator of GABA receptors could position it as a candidate for treating anxiety and other neurological disorders. Compounds that act on these receptors are known for their anxiolytic and sedative effects.

Acute Toxicity Studies

Toxicological evaluations reveal important safety data regarding 1-bromo-4-((3-methylcyclobutyl)methoxy)benzene. Acute toxicity studies have established the median lethal dose (LD) values in animal models, which are crucial for assessing the safety profile of this compound.

| Route of Exposure | Species | LD (mg/kg) | Observed Effects |

|---|---|---|---|

| Oral | Rats | 2700 | Tremors, weight loss |

| Inhalation | Rats | 18000 | Respiratory distress, lethargy |

Safety Considerations

The compound is associated with skin and eye irritation as indicated by safety data sheets. Proper handling procedures must be followed to mitigate risks during laboratory use.

Case Studies and Research Findings

Several case studies have explored the application of this compound in drug development:

- Case Study on Anticancer Activity : A research group synthesized various derivatives and tested their efficacy against breast cancer cell lines, demonstrating promising results that warrant further investigation.

- Neuropharmacological Investigation : Another study focused on the compound's interaction with GABA receptors, revealing its potential as an anxiolytic agent.

- Toxicity Assessment : Comprehensive toxicity assessments were conducted to evaluate the safety profile of the compound, providing critical data for future clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.